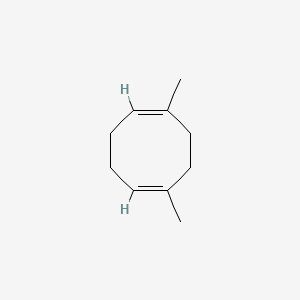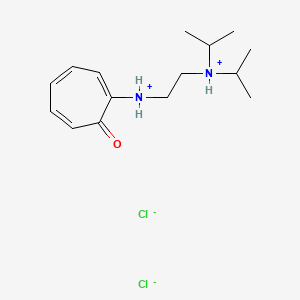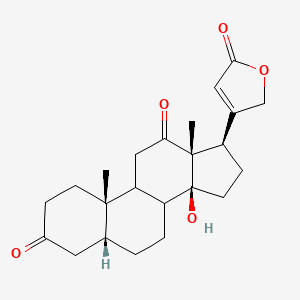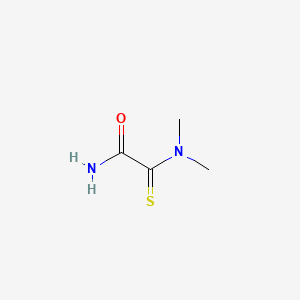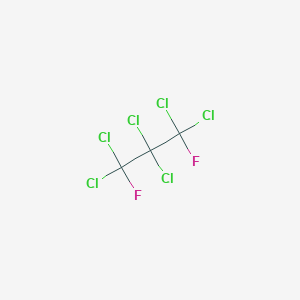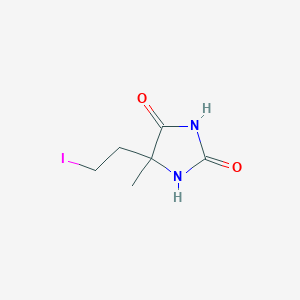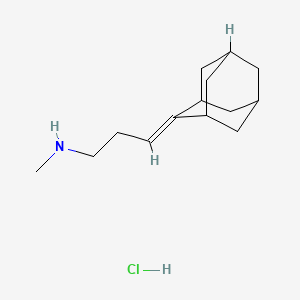
2-(3-Methylaminopropylidene)adamantane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylaminopropylidene)adamantane hydrochloride is a derivative of adamantane, a tricyclic cage compound known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry due to their stability and lipophilicity, which enhance the pharmacokinetic properties of drugs .
Preparation Methods
The synthesis of 2-(3-Methylaminopropylidene)adamantane hydrochloride involves the functionalization of adamantane. One common method is the amidation of adamantane under Schotten-Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH3·THF) . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Methylaminopropylidene)adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Scientific Research Applications
2-(3-Methylaminopropylidene)adamantane hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antiviral and neuroprotective properties.
Industry: It is used in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(3-Methylaminopropylidene)adamantane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. In the context of neuroprotection, it is believed to modulate the release of neurotransmitters like dopamine, enhancing synaptic transmission and providing therapeutic benefits .
Comparison with Similar Compounds
Similar compounds include amantadine, rimantadine, and memantine, all of which are adamantane derivatives with antiviral and neuroprotective properties. What sets 2-(3-Methylaminopropylidene)adamantane hydrochloride apart is its unique structural modification, which may offer distinct pharmacological advantages .
Properties
CAS No. |
41656-29-5 |
|---|---|
Molecular Formula |
C14H24ClN |
Molecular Weight |
241.80 g/mol |
IUPAC Name |
3-(2-adamantylidene)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-15-4-2-3-14-12-6-10-5-11(8-12)9-13(14)7-10;/h3,10-13,15H,2,4-9H2,1H3;1H |
InChI Key |
LLQDKWNQIWGVIT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=C1C2CC3CC(C2)CC1C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


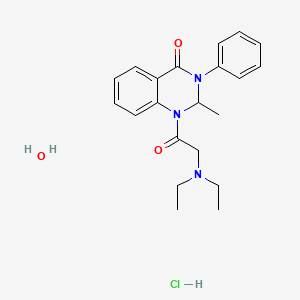

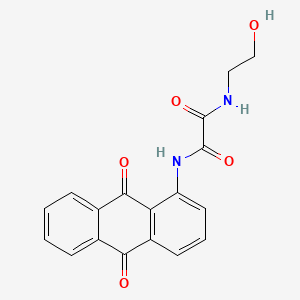
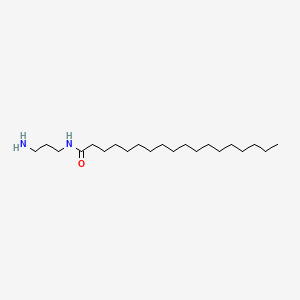
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)


